molecular formula C10H10OS2 B7872094 (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol

(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol

Cat. No.: B7872094
M. Wt: 210.3 g/mol
InChI Key: UGJVJROGNIDUCU-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound that features a methanol group attached to a thiophene ring system Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the reduction of 3-methylthiophene-2-carbaldehyde. One common method is to use sodium borohydride as a reducing agent in a mixture of ethanol and toluene at room temperature. The reaction proceeds as follows :

  • Dissolve 3-methylthiophene-2-carbaldehyde in a mixture of ethanol and toluene.
  • Gradually add sodium borohydride to the solution at 0°C.
  • Stir the reaction mixture for 2 hours at room temperature.
  • Partition the mixture between ethyl acetate and water.
  • Extract the organic layer and dry over sodium sulfate.
  • Filter and concentrate under vacuum to obtain the product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(3-Methylthiophen-2-yl)(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Materials Science:

    Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, due to the presence of the thiophene ring system. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of (3-Methylthiophen-2-yl)(thiophen-2-yl)methanol.

    3-Methylthiophene: A simpler thiophene derivative with similar chemical properties.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-thiophen-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS2/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6,9,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVJROGNIDUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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